molecular formula C32H43N5O6 B1677035 Nummularine B CAS No. 53947-96-9

Nummularine B

Cat. No.: B1677035
CAS No.: 53947-96-9
M. Wt: 591.7 g/mol
InChI Key: UCENISLVVUEBDB-FYWRMAATSA-N
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Description

Nummularine B is cyclopeptide alkaloids was isolated from the roots of Ziziphus jujuba. it has antiviral activity against the porcine epidemic diarrhea virus (PEDV) and potent inhibitory effects on PEDV replication.

Properties

CAS No.

53947-96-9

Molecular Formula

C32H43N5O6

Molecular Weight

591.7 g/mol

IUPAC Name

N-[1-[(13E)-10-benzyl-16-methoxy-8,11-dioxo-2-oxa-6,9,12-triazatricyclo[13.3.1.03,7]nonadeca-1(19),13,15,17-tetraen-6-yl]-3-methyl-1-oxobutan-2-yl]-2-(methylamino)propanamide

InChI

InChI=1S/C32H41N5O6/c1-19(2)27(36-29(38)20(3)33-4)32(41)37-16-14-26-28(37)31(40)35-24(17-21-9-7-6-8-10-21)30(39)34-15-13-22-18-23(43-26)11-12-25(22)42-5/h6-13,15,18-20,24,26-28,33H,14,16-17H2,1-5H3,(H,34,39)(H,35,40)(H,36,38)/b15-13+

InChI Key

UCENISLVVUEBDB-FYWRMAATSA-N

SMILES

CC(C)C(C(=O)N1CCC2C1C(=O)NC(C(=O)NC=CC3=C(C=CC(=C3)O2)OC)CC4=CC=CC=C4)NC(=O)C(C)NC

Isomeric SMILES

CC(C)C(C(=O)N1CCC2C1C(=O)NC(C(=O)N/C=C\C3=C(C=CC(=C3)O2)OC)CC4=CC=CC=C4)NC(=O)C(C)NC

Canonical SMILES

CC(C)C(C(=O)N1CCC2C1C(=O)NC(C(=O)NC=CC3=C(C=CC(=C3)O2)OC)CC4=CC=CC=C4)NC(=O)C(C)NC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nummularine B;  Daechuine S27;  N-Demethylamphibine H; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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